molecular formula C32H34ClN7O2 B1668663 Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)- CAS No. 289715-28-2

Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)-

Cat. No. B1668663
M. Wt: 584.1 g/mol
InChI Key: LWTCFUSGPRGUBX-UHFFFAOYSA-N
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Description

CB-300919 is water-soluble analogue of CB30865. It is a potential therapy for ovarian cancer. Preclinical data showed that CB 300919 has a continuous exposure (96 h) growth inhibition IC50 value of 2 nM in human CH1 ovarian tumor xenograft.

Scientific Research Applications

Metabolism in Antineoplastic Therapy

  • Study 1 : Flumatinib, a variant of this compound, has been studied for its metabolism in chronic myelogenous leukemia patients. It is found to be the main form recovered in human plasma, urine, and feces, undergoing various metabolic transformations (Gong et al., 2010).

Synthesis for Antitumor Activity

  • Study 2 : Synthesis of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones, related to this compound, revealed antitumor properties (Abdel-Jalil et al., 2005).

Inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt)

  • Study 3 : Analogues of this compound serve as potent inhibitors of Nampt, crucial for cytotoxicity in cancer treatment (Lockman et al., 2010).

Water-Soluble Analogues for Antitumor Agents

  • Study 4 : The design and synthesis of water-soluble analogues of a related quinazolin-4-one-based antitumor agent showed increased solubility and cytotoxicity (Bavetsias et al., 2002).

Discovery as a Histone Deacetylase Inhibitor

  • Study 5 : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a variant of this compound, was discovered as a selective small molecule histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).

Anti-HIV and Antibacterial Agents

  • Study 6 : New 1-substituted-3-(3-(2-chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas, related to this compound, showed significant anti-HIV and antibacterial activities (Narendhar et al., 2021).

properties

IUPAC Name

4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O2/c1-4-12-40(26-9-7-24(8-10-26)31(41)35-20-23-6-5-11-34-19-23)21-25-17-27-29(18-28(25)33)36-30(38(3)32(27)42)22-39-15-13-37(2)14-16-39/h1,5-11,17-19H,12-16,20-22H2,2-3H3,(H,35,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTCFUSGPRGUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183174
Record name CB-300919
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)-

CAS RN

289715-28-2
Record name CB-300919
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289715282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CB-300919
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CB-300919
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I8ETE76Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)-
Reactant of Route 3
Reactant of Route 3
Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)-
Reactant of Route 4
Reactant of Route 4
Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)-
Reactant of Route 5
Reactant of Route 5
Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)-
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-(((7-chloro-3,4-dihydro-3-methyl-2-((4-methyl-1-piperazinyl)methyl)-4-oxo-6-quinazolinyl)methyl)-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)-

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